2-Amino-2-oxazoline Hydrochloride

Descripción general

Descripción

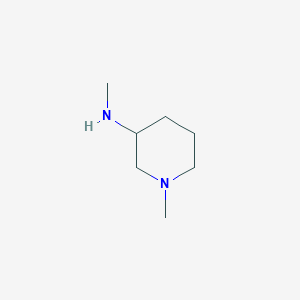

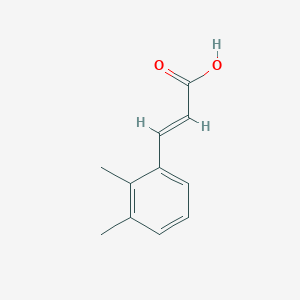

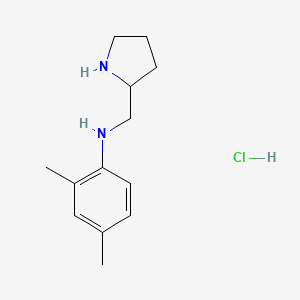

2-Amino-2-oxazoline Hydrochloride is a chemical compound with the molecular formula C3H6N2O·HCl and a molecular weight of 122.55 . It is a white to almost white powder .

Synthesis Analysis

The synthesis of 2-oxazoline rings, including this compound, is well established and generally proceeds via the cyclization of a 2-amino alcohol . The usual route to oxazolines entails reaction of acyl chlorides with 2-amino alcohols . Thionyl chloride is commonly used to generate the acid chloride in situ . A solvent-free protocol to synthesize 2-oxazolines was established by the reaction of aromatic nitriles and 2-amino alcohols in the presence of a biopolymer-based catalyst .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring with one nitrogen and one oxygen in its backbone . The structure of oxazoline was first synthesized in 1884 and properly assigned after 5 years .Chemical Reactions Analysis

The oxazoline-group containing resin, synthesized from commercially available substances, undergoes cationic self-crosslinking polymerization to build up a network based on urethane and amide moieties .Physical And Chemical Properties Analysis

This compound is a solid at 20°C and is soluble in water . It has a melting point of 107.0 to 114.0 °C .Aplicaciones Científicas De Investigación

Synthesis Applications

- Efficient Synthesis of Sugar Oxazolines : Sugar oxazoline derivatives synthesized directly from N-acetyl-2-amino sugars in aqueous media using chloroformamidinium-type dehydrating reagent, applicable to complex oligosaccharides and glycopeptides (Noguchi et al., 2009).

- Facile Synthesis of Oxazolines and Thiazolines : Microwave reactions of 2-amino-2-methyl-1-propanol with N-acylbenzotriazoles yield 2-substituted 2-oxazolines and thiazolines, demonstrating a new application of N-acylbenzotriazoles in oxazoline preparation (Katritzky et al., 2004).

- Preparation of 2-(2′-Aminoaryl) Oxazolines : A novel method employing mild basic conditions for the preparation of 2-(2'-aminoaryl)oxazolines from substituted isatoic anhydrides and 2-chloroethylamine hydrochloride (Hunt, 2007).

Application in Asymmetric Catalysis

- Chiral Ligands Derived from Mandelic Acid : Utilization of u-hydroxy-2-oxazolines, synthesized from mandelic acid, as ligands in asymmetric phenyl transfer reactions (Bolm et al., 2004).

- Solid-Phase Synthesis of Peptide-Derived 2-oxazolines : Describes a method for solid-phase synthesis of 2-oxazolines from amino acids, useful in asymmetric catalysis (Benito et al., 2005).

Biomedical and Pharmaceutical Applications

- Oxazoline-Based Antimicrobial Oligomers : Synthesis of biocompatible 2-oxazoline-based oligomers with potential in antimicrobial activity, displaying biocidal effects against bacteria (Correia et al., 2011).

- Cationic Poly(2-oxazoline) Hydrogels for DNA Binding : Development of cationic poly(2-oxazoline) hydrogels capable of reversible DNA binding, potentially useful in biomedical applications (Hartlieb et al., 2013).

Advanced Materials and Polymer Science

- First Poly(2-oxazoline)s with Pendant Amino Groups : Synthesis of new 2-oxazoline monomers leading to well-defined homopolymers, potentially useful in the development of functional materials (Cesana et al., 2006).

Safety and Hazards

Direcciones Futuras

While the specific future directions for 2-Amino-2-oxazoline Hydrochloride are not mentioned in the retrieved sources, oxazoline-based compounds have been widely investigated for potential applications. These applications include use as ligands in asymmetric catalysis, as protecting groups for carboxylic acids, and increasingly as monomers for the production of polymers .

Mecanismo De Acción

Target of Action

2-Amino-2-oxazoline, also known as pseudourea, is a member of the oxazoline family It’s known that oxazoline derivatives have been used as ligands in asymmetric catalysis, protecting groups for carboxylic acids, and monomers for the production of polymers .

Mode of Action

It’s known that the synthesis of 2-oxazoline rings generally proceeds via the cyclisation of a 2-amino alcohol (typically obtained by the reduction of an amino acid) with a suitable functional group . The overall mechanism is usually subject to Baldwin’s rules .

Biochemical Pathways

It’s known that oxazoline derivatives can interact with dna . This interaction could potentially affect various biochemical pathways, including those involved in DNA replication and transcription.

Pharmacokinetics

It’s known that poly(2-oxazoline)s, a class of polymers that include 2-oxazoline derivatives, have been used in drug delivery systems . These polymers have multiple amphiphilic groups, usually comprising amide, lactam, or amine oxide groups as the hydrophilic part . The dosage of these polymers is typically about 1000−5000 ppm (0.1−0.5 wt %) .

Result of Action

aureus, indicating cell membrane disruption .

Action Environment

The action of 2-Amino-2-oxazoline Hydrochloride can be influenced by environmental factors. For instance, poly(2-diethylamino-2-oxazoline) shows fast-response LCST behavior around room temperature (24 °C), as well as low Tg (−10 °C), which can be beneficial in the construction of new stimuli-responsive biomaterials . Additionally, the synthesis of oxazolines can be influenced by the reaction environment .

Análisis Bioquímico

Biochemical Properties

2-Amino-2-oxazoline Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with proteases and kinases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and ionic interactions, which can alter the conformation and activity of the target biomolecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK signaling pathway, leading to changes in gene expression and cellular responses. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For instance, it can affect the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, it can accumulate in specific tissues or cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression .

Propiedades

IUPAC Name |

4,5-dihydro-1,3-oxazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O.ClH/c4-3-5-1-2-6-3;/h1-2H2,(H2,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPBXZZTIWDNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50614393 | |

| Record name | 4,5-Dihydro-1,3-oxazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24665-92-7, 375855-07-5 | |

| Record name | 4,5-Dihydro-1,3-oxazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-2-oxazoline Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

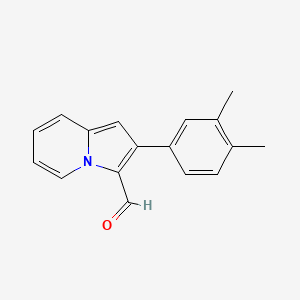

![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3025533.png)

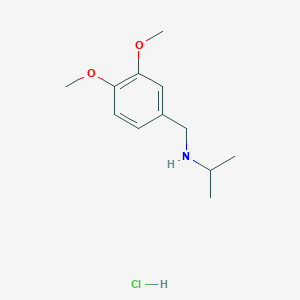

![N-(2,6-dimethylphenyl)-2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}amino)acetamide hydrochloride](/img/structure/B3025538.png)